2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide
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Overview
Description
“2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide” is a chemical compound with the molecular formula C8H10F6N2O. It has a molecular weight of 264.17 . The compound is typically stored at 4°C and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17). This code provides a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.17 and appears as an oil. It is typically stored at 4°C .Scientific Research Applications
Application in Chemistry
The compound could potentially be used in the synthesis of other complex molecules . For instance, piperidine derivatives have been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The products were obtained with 55–92% yields in relatively short reaction times .
Application in Biology
Piperidine derivatives have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists, photoactive a-mannosides and mannosyl peptides, and inactivators of human cytochrome P450 2B6 .
Application in Medicine
Piperidine derivatives have shown potential in the field of medicine, particularly in the development of antimicrobial drugs . For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have shown antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Application in Pharmacology
Piperidine derivatives are important synthetic medicinal blocks for drug construction . They have been found to exhibit analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities, as well as affinity for serotonergic and dopaminergic receptors .
Application in Environmental Science
Compounds with similar structures have been used in environmental science, particularly in the study of environmental pollutants. For example, they could potentially be used as tracers or markers in environmental samples to track the movement and fate of certain pollutants . This could provide valuable information for the development of strategies to mitigate environmental pollution.
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)16(25)21-13-6-4-5-12(11-13)14-7-8-15(23-22-14)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFPLZCOFDXTTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326575 |
Source
|
Record name | 2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
CAS RN |
899758-70-4 |
Source
|
Record name | 2,2,2-trifluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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